molecular formula C12H18N2O4S B497085 N-(4-ethoxyphenyl)morpholine-4-sulfonamide CAS No. 838871-06-0

N-(4-ethoxyphenyl)morpholine-4-sulfonamide

Cat. No.: B497085
CAS No.: 838871-06-0
M. Wt: 286.35g/mol
InChI Key: NHDLHIPLOGGCGP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)morpholine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is known for its potent and selective blocking action on the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)morpholine-4-sulfonamide typically involves the reaction of 4-ethoxyaniline with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)morpholine-4-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)morpholine-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly in cardiac cells where it blocks the IKr current.

    Medicine: Investigated for its potential therapeutic applications, including its role as an antiarrhythmic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The primary mechanism of action of N-(4-ethoxyphenyl)morpholine-4-sulfonamide involves its selective blocking of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This action helps regulate the cardiac action potential and can prevent arrhythmias. The compound targets specific potassium channels, thereby modulating their activity and stabilizing the cardiac rhythm.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)morpholine-4-sulfonamide can be compared with other sulfonamide derivatives, such as:

    E-4031: Another potent IKr blocker with similar applications in cardiac research.

    Sotalol: A beta-blocker with additional IKr blocking properties.

    Dofetilide: A selective IKr blocker used clinically as an antiarrhythmic agent.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties and makes it a valuable tool in both research and therapeutic contexts .

Properties

IUPAC Name

N-(4-ethoxyphenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-18-12-5-3-11(4-6-12)13-19(15,16)14-7-9-17-10-8-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDLHIPLOGGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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